(E)-4,8-Dimethyl-1,3,7-nonatriene

Chemical ecology Biological control Predator attraction

(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 acyclic homoterpene that functions as a key herbivore-induced plant volatile (HIPV) across diverse angiosperm families. It is biosynthesized via oxidative degradation of the sesquiterpene alcohol (E)-nerolidol by cytochrome P450 monooxygenases and is frequently co-emitted with its C16 analog, (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), in response to herbivory.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 19945-61-0
Cat. No. B008542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4,8-Dimethyl-1,3,7-nonatriene
CAS19945-61-0
Synonyms(3E)-4,8-dimethyl-1,3,7-nonatriene
3E-DMNT
4,8-dimethyl-1,3,7-nonatriene
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=C)C)C
InChIInChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+
InChIKeyLUKZREJJLWEWQM-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (E)-4,8-Dimethyl-1,3,7-nonatriene (CAS 19945-61-0) for Semiochemical Research: A Compound Class and Functional Baseline


(E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) is a C11 acyclic homoterpene that functions as a key herbivore-induced plant volatile (HIPV) across diverse angiosperm families [1]. It is biosynthesized via oxidative degradation of the sesquiterpene alcohol (E)-nerolidol by cytochrome P450 monooxygenases and is frequently co-emitted with its C16 analog, (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), in response to herbivory [2]. DMNT mediates tritrophic interactions by attracting parasitoids and predators while deterring herbivores, a dual-function role that distinguishes it within the homoterpene class.

Why Generic Homoterpene Substitution Fails: Evidence for (E)-4,8-Dimethyl-1,3,7-nonatriene Specificity in Tritrophic Signaling


Despite structural similarity and co-emission, DMNT and its closest analog TMTT are not interchangeable in ecological signaling. TMTT fails to attract the predatory mite Phytoseiulus persimilis as a single compound, whereas DMNT does, demonstrating a functional divergence critical for indirect plant defense [1]. Furthermore, DMNT, but not TMTT, acts as a behavioral suppressant of moth pheromone and host-plant orientation, a unique neurophysiological effect linked to specific olfactory circuit interactions in Spodoptera littoralis [2]. These context-dependent, compound-specific activities mean that substituting DMNT with other HIPVs or even its closest structural analog will break the intended tritrophic communication channel, yielding null or opposite behavioral outcomes in both pest management and ecological research applications.

Quantitative Differentiation of (E)-4,8-Dimethyl-1,3,7-nonatriene from TMTT and Other HIPVs: Evidence for Procurement Decisions


Predatory Mite Attraction: DMNT vs. TMTT as Single Compounds

In a direct binary comparison of single-compound attractiveness, DMNT elicited positive chemotaxis in the predatory mite Phytoseiulus persimilis, whereas the C16 homoterpene TMTT did not [1]. This demonstrates functional specificity that cannot be assumed based on biosynthetic co-occurrence alone.

Chemical ecology Biological control Predator attraction

Herbivore Deterrence: DMNT Suppression of Moth Pheromone vs. Plant Volatile Attraction

Addition of DMNT to an attractive host-plant volatile blend (Mix-5) caused a strong and statistically significant suppression of upwind flight in mated female Spodoptera littoralis (deviance = 12.835, df = 2, P < 0.01), whereas the same addition did not significantly affect male attraction to host volatiles (P = 0.263) [1]. DMNT also dose-dependently suppressed male attraction to the major pheromone component (Z)-9-(E)-11-tetradecenyl acetate (deviance = 70.638, df = 4, P < 0.001) [1]. In the same experimental paradigm, other common HIPVs such as (Z)-3-hexenyl acetate do not produce this suppressive effect, highlighting DMNT's unique inhibitory activity.

Moth behavior Olfactory inhibition Herbivore deterrence

Parasitoid Attraction at Natural Dose: DMNT vs. Other EAG-Active HIPVs

In an olfactometer bioassay using the maize stemborer parasitoid Cotesia sesamiae, DMNT, (E)-β-farnesene, and (E,E)-4,8,12-trimethyl-1,3,7-tridecatetraene were the only compounds that elicited a positive behavioral response when tested individually at a natural dose, whereas 10 other electrophysiologically active HIPVs, including (R)-linalool and (E)-caryophyllene, were not attractive at that dose [1].

Parasitoid behavior Electroantennogram Biological control

Genetically Engineered DMNT Emission Dose-Responseally Enhances Indirect Defense

Cotton lines co-overexpressing GhCYP82L1 and GhTPS14 released 10–15-fold higher amounts of DMNT compared to non-transformed controls at the flowering stage, which correlated with significantly enhanced attraction of the parasitoid Peristenus spretus and direct toxicity to the pest mirid bug Apolygus lucorum [1]. In contrast, CRISPR/Cas9-mediated knockout of DMNT biosynthesis (CAS-L1L2 line) completely abolished DMNT emission and eliminated attractiveness to both pest and parasitoid [1].

Metabolic engineering Plant defense Transgenic cotton

Validated Application Scenarios for (E)-4,8-Dimethyl-1,3,7-nonatriene Based on Differential Evidence


Predator Attractant Lure for Mite-Based Biological Control

Utilize DMNT as a single-component attractant lure for the predatory mite Phytoseiulus persimilis in greenhouse or field settings, where TMTT is known to be inactive as a standalone compound. This application is directly supported by class-level evidence that DMNT, but not TMTT, attracts P. persimilis as an isolated stimulus .

Push-Pull Crop Protection: Herbivore Deterrent Component

Incorporate DMNT into push-pull strategies for moth pests such as Spodoptera littoralis, exploiting its unique ability to suppress both pheromone-mediated mate location and host-plant attraction at ecologically relevant concentrations, a property not demonstrated by the majority of other HIPVs tested in the same paradigm .

Lure for Maize Stemborer Parasitoids in Conservation Biological Control

Deploy DMNT as one of three confirmed bioactive single compounds that attract the parasitoid Cotesia sesamiae at natural emission rates, enabling targeted enhancement of parasitoid populations in maize agroecosystems. This is based on direct head-to-head olfactometer evidence where DMNT outperformed 10 other EAG-active HIPVs .

Benchmark Standard for Metabolic Engineering of Homoterpene Emission in Cotton and Other Crops

Use DMNT as a quantitative reference standard for engineering indirect defense in cotton, based on the established 10–15-fold emission increase required to elicit significant parasitoid recruitment and pest mortality. The complete loss of bioactivity in DMNT-knockout lines confirms DMNT's non-redundant role .

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